tert-butyl [(3R)-1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . The final product is obtained through recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves the use of industrial-grade reagents and solvents. The product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include amine derivatives.
Substitution: Products include substituted carbamates or ureas.
Scientific Research Applications
tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidinyl group can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-ethanolamine: Another carbamate used as a protecting group for amines.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate: A compound with similar structural features used in organic synthesis.
Uniqueness
tert-Butyl ®-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the nitrophenyl group, which imparts specific chemical reactivity and potential biological activity. The combination of the tert-butyl, nitrophenyl, and pyrrolidinyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H21N3O4 |
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Molecular Weight |
307.34 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-4-6-13(7-5-12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19)/t11-/m1/s1 |
InChI Key |
PBHUZCGXXMOMGM-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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